REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:12]([CH2:21][CH2:22][CH3:23])[C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([OH:20])=[CH:15][CH:14]=3)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].Br[C:25]([CH3:32])([CH3:31])[C:26]([O:28][CH2:29][CH3:30])=[O:27]>>[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:12]([CH2:21][CH2:22][CH3:23])[C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([O:20][C:25]([CH3:32])([CH3:31])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:15][CH:14]=3)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3]
|
Name
|
2-(4-acetamino-phenyl)-1-propyl-1H-indole-5-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)C=1N(C2=CC=C(C=C2C1)O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)C=1N(C2=CC=C(C=C2C1)OC(C(=O)OCC)(C)C)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |